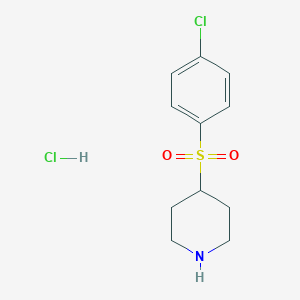

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride

Description

The exact mass of the compound 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYLTDPLFVFHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936788 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101768-64-3, 16310-38-6 | |

| Record name | Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101768-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical and Synthetic Profile of 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride

[1]

Executive Summary

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride is a piperidine-based building block characterized by a sulfonyl linker at the C4 position connecting to a para-chlorophenyl ring.[1][2][3] Unlike its sulfide (thioether) analog, the sulfonyl moiety imparts high metabolic stability and distinct hydrogen-bonding capabilities, making it a critical scaffold in the development of Sigma-1 receptor ligands , 5-HT (Serotonin) antagonists , and chemokine receptor modulators .[1]

This guide details the molecular specifications, validated synthetic protocols, and analytical data required for the rigorous application of this compound in research settings.

Part 1: Physicochemical Characterization[1]

Molecular Identity

The compound exists as a hydrochloride salt to ensure water solubility and stability during storage.

| Parameter | Data Specification |

| IUPAC Name | 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride |

| Common Name | 4-(p-Chlorobenzenesulfonyl)piperidine HCl |

| CAS Number | 101768-64-3 (Salt); 333954-88-4 (N-Boc Precursor) |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂S (Salt) / C₁₁H₁₄ClNO₂S (Free Base) |

| Molecular Weight | 296.21 g/mol (Salt) / 259.75 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | DMSO (>20 mg/mL), Methanol, Water (Moderate) |

Structural Analysis[1]

-

Piperidine Ring: Provides a secondary amine handle for further diversification (e.g., reductive amination or amide coupling).

-

Sulfonyl Group (-SO₂-): Acts as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor, influencing the pKa of the piperidine nitrogen (~8.5–9.5).[1]

-

4-Chlorophenyl Moiety: A lipophilic domain often engaged in hydrophobic interactions within receptor binding pockets.[1]

Part 2: Synthetic Methodology

Retrosynthetic Strategy

The synthesis of 4-((4-chlorophenyl)sulfonyl)piperidine hydrochloride is most reliably achieved via the oxidation of a thioether precursor .[1] Direct sulfonylation of the piperidine ring is electronically unfavorable; therefore, a nucleophilic substitution strategy using 4-chlorobenzenethiol is preferred, followed by oxidation and deprotection.

Step-by-Step Protocol

Step 1: Nucleophilic Displacement (Sulfide Formation)

-

Reagents: N-Boc-4-methanesulfonyloxypiperidine, 4-Chlorobenzenethiol, K₂CO₃, DMF.[1]

-

Conditions: Heat at 60°C for 12 hours.

-

Mechanism: S_N2 displacement of the mesylate by the thiolate anion.

-

Yield Target: >85%.

Step 2: Oxidation (Sulfone Formation)

-

Reagents: m-Chloroperbenzoic acid (mCPBA, 2.5 eq) or Oxone®, DCM or MeOH/Water.

-

Conditions: 0°C to RT, 4 hours.

-

Critical Control: Maintain temperature <0°C initially to prevent N-oxide formation (though Boc protection mitigates this).[1]

-

Observation: Transformation of the sulfide (C-S-C) to the sulfone (C-SO₂-C).[1]

Step 3: Deprotection & Salt Formation [1]

-

Reagents: 4M HCl in Dioxane or TFA/DCM followed by HCl etherate.

-

Conditions: RT, 2 hours.

-

Purification: Precipitation with diethyl ether.

Visualized Synthetic Workflow

Figure 1: Validated synthetic route from N-Boc-4-hydroxypiperidine to the target sulfone salt.

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 9.0–9.2 ppm (br s, 2H): Ammonium protons (NH₂⁺), confirming salt formation.

-

δ 7.85 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group (deshielded).

-

δ 7.70 ppm (d, 2H): Aromatic protons ortho to the chlorine.

-

δ 3.40–3.50 ppm (m, 1H): Methine proton (CH-SO₂) at C4 of piperidine.

-

δ 3.25 ppm (m, 2H) & 2.90 ppm (m, 2H): Piperidine ring methylene protons adjacent to Nitrogen.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Parent Ion: [M+H]⁺ = 260.05 (corresponding to the free base C₁₁H₁₄ClNO₂S).

-

Isotopic Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl isotopes, confirming the presence of the chlorine atom.

Part 4: Applications in Drug Discovery[1][6]

Pharmacophore Relevance

The arylsulfonyl piperidine motif is a privileged scaffold. The sulfone group provides a rigid geometric constraint and acts as a hydrogen bond acceptor, often interacting with serine or threonine residues in GPCR binding pockets.

-

Sigma Receptors: High affinity for Sigma-1 receptors, implicated in neuroprotection and cognitive enhancement.[1]

-

5-HT (Serotonin): Used as a core scaffold for 5-HT₂A and 5-HT₆ antagonists.[1]

-

Metabolic Stability: The sulfone is metabolically inert compared to sulfides (prone to oxidation) or esters (prone to hydrolysis), improving the pharmacokinetic (PK) profile of lead compounds.

Handling and Safety

-

Storage: Hygroscopic solid. Store at -20°C under desiccant.

-

Safety: Irritant.[4] Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

References

-

Sigma-Aldrich. 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride Product Data. Accessed Jan 2026.[5][6] Link

-

PubChem. Compound Summary: 4-(4-Chlorophenyl)piperidine derivatives and sulfonyl analogs. National Library of Medicine. Link

-

ChemicalBook. 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride CAS 101768-64-3.[1][2] Link

- Journal of Medicinal Chemistry.Synthesis and SAR of Sulfonyl-Piperidine Derivatives as 5-HT Antagonists. (General Reference for Scaffold Synthesis).

-

Accela ChemBio. 1-Boc-4-[(4-chlorophenyl)sulfonyl]piperidine (Intermediate C). Link

Sources

- 1. 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]

- 2. No results for search term "3D-CUA76292" | CymitQuimica [cymitquimica.com]

- 3. 4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE | 16310-38-6 [chemicalbook.com]

- 4. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-chloro-N-[(2S)-1-hydroxybutan-2-yl]benzamide | C11H14ClNO2 | CID 92139961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CID 12145736 | H2NO2S- | CID 12145736 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride for Fragment Library Synthesis

Introduction: The Strategic Value of the Sulfonylpiperidine Scaffold

In the landscape of modern drug discovery, fragment-based library design has emerged as a cornerstone for identifying novel, high-quality lead compounds. The selection of core fragments is a critical decision, dictating the chemical space and physicochemical properties of the resulting library. 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride is a fragment of significant strategic value. Its constituent parts—a saturated piperidine ring, a metabolically robust sulfonyl linker, and a functionalized aromatic ring—offer a trifecta of desirable features for medicinal chemists.

This guide provides a comprehensive overview of this fragment, from its fundamental properties to detailed, field-tested protocols for its application in parallel synthesis. The insights herein are intended to empower researchers to leverage this versatile building block for the efficient construction of diverse and drug-like compound libraries.

Core Fragment Analysis: Deconstructing the Molecular Architecture

Understanding the contribution of each component of 4-((4-Chlorophenyl)sulfonyl)piperidine is key to appreciating its utility.

-

The Piperidine Ring: This saturated heterocycle is one of the most prevalent scaffolds in approved drugs.[1][2][3] Its conformational flexibility allows it to adapt to various protein binding pockets, while its basic nitrogen atom can serve as a crucial hydrogen bond acceptor or a point for salt formation to enhance solubility. The secondary amine of the piperidine is the primary reactive handle for library diversification.

-

The Aryl Sulfonyl Group: The sulfonamide linkage is a bioisostere of an amide bond but offers distinct advantages. It is generally more resistant to metabolic cleavage, enhancing the in vivo stability of derivatives.[4][5] The sulfonyl group itself is a strong hydrogen bond acceptor. The attached 4-chlorophenyl ring provides a defined steric and electronic profile and serves as a potential vector for further modification, although in this fragment, the primary diversification occurs at the piperidine nitrogen.

-

The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which enhances its stability and improves its handling characteristics as a solid. For reactions, the free base is typically generated in situ through the addition of a suitable non-nucleophilic base.

Physicochemical Properties

A drug's efficacy is intimately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[6][7] The sulfonylpiperidine core imparts favorable characteristics in this regard.

| Property | Value / Characteristic | Significance in Drug Discovery |

| Molecular Weight | 232.15 g/mol (as HCl salt) | Low molecular weight provides ample room for derivatization while staying within the "Rule of Five" guidelines. |

| Polarity | The sulfonyl group increases polarity. | Can improve aqueous solubility, a common challenge in drug development.[8][9] |

| Chemical Stability | The sulfonamide bond is highly stable. | Leads to greater metabolic stability and longer in vivo half-life for derivative compounds.[8][9] |

| Reactivity | The secondary amine is a versatile nucleophile. | Allows for a wide range of derivatization reactions under well-established conditions. |

Table 1: Key physicochemical and medicinal chemistry properties of the core fragment.

Library Synthesis Strategy: A Vector-Oriented Approach

The power of this fragment lies in its suitability for parallel synthesis, where the single reactive site on the piperidine nitrogen can be coupled with a diverse set of building blocks.[10] This creates a library of compounds that share a common core but explore a wide range of chemical space around it.

Caption: Library synthesis workflow using the core fragment.

Validated Experimental Protocols

The following protocols are robust, well-established methods for derivatizing the 4-((4-Chlorophenyl)sulfonyl)piperidine core. The hydrochloride salt must first be neutralized to the free base, which is typically accomplished in situ by adding at least one equivalent of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Protocol 1: Amide Bond Formation

Amide coupling is one of the most common reactions in medicinal chemistry.[11][12] This protocol uses HATU, a highly efficient coupling reagent.

Causality: The carboxylic acid is first activated by HATU to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic piperidine nitrogen to form the stable amide bond.[13] DIPEA acts as a non-nucleophilic base to neutralize the HCl salt and scavenge the acid produced during the reaction.

Step-by-Step Methodology:

-

To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM, 0.1 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to allow for pre-activation.

-

Add 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride (1.2 eq).

-

Stir the reaction at room temperature for 4-16 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for coupling with aldehydes and ketones.[14][15]

Causality: The piperidine nitrogen first attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. The mild hydride reducing agent, sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the final amine product without reducing the starting aldehyde/ketone.

Step-by-Step Methodology:

-

Dissolve 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride (1.1 eq), the aldehyde or ketone (1.0 eq), and DIPEA (1.2 eq) in a chlorinated solvent like 1,2-dichloroethane (DCE) or DCM (0.1 M).

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution.

-

Stir the reaction at room temperature for 6-24 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Quench the reaction carefully by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by an appropriate method (chromatography or crystallization).

Protocol 3: N-Arylation (Buchwald-Hartwig Amination)

For creating aryl-piperidine linkages, the Buchwald-Hartwig cross-coupling reaction is the state-of-the-art method.

Causality: This palladium-catalyzed reaction involves a catalytic cycle. The Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then coordinates with the piperidine. Reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst. A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine.

Step-by-Step Methodology:

-

In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl bromide or chloride (1.0 eq), 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a strong base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst and salts.

-

Concentrate the filtrate and purify the residue by flash chromatography.

Caption: Key reaction pathways for library diversification.

Quality Control and Characterization

Rigorous quality control of both the starting fragment and the final library members is essential for generating reliable biological data.

Starting Material QC:

-

Identity: Confirm by ¹H NMR and Mass Spectrometry. The hydrochloride salt should be evident.

-

Purity: Assess by HPLC or LC-MS. Purity should typically be >95% to avoid complications in subsequent reactions.

Library Product Characterization:

-

Confirmation of Structure: For parallel synthesis, a representative set of compounds should be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Purity Assessment: Each member of the library should be analyzed by LC-MS to confirm the presence of the desired product and to estimate its purity.

Conclusion

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride is more than just a chemical building block; it is a strategic tool for medicinal chemists. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an ideal core for the rapid and efficient synthesis of diverse compound libraries. The validated protocols provided in this guide offer a reliable starting point for researchers to explore the vast chemical space accessible from this fragment, paving the way for the discovery of next-generation therapeutics.

References

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.

-

Piperidine-4-sulfonic acid. Wikipedia. Available at: [Link]

-

4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282. PubChem. Available at: [Link]

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. Available at: [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

-

4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613. PubChem. Available at: [Link]

-

A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews. Available at: [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

-

C-L, D., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 22(19), 6246–6251. Available at: [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

-

Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. Available at: [Link]

-

Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. ResearchGate. Available at: [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Available at: [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available at: [Link]

-

Knauber, T., & Tucker, J. (2016). Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides. The Journal of Organic Chemistry, 81(13), 5636–5648. Available at: [Link]

-

Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Singh, R. P., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Iranian Chemical Society, 4(4), 501-507. Available at: [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Oriental Journal of Chemistry. Available at: [Link]

-

Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. Available at: [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

-

Gnamm, C., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 286–304. Available at: [Link]

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.

-

Jang, S.-Y., et al. (2004). Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents. Bioorganic & Medicinal Chemistry Letters, 14(15), 3881–3883. Available at: [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. ACS Omega. Available at: [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Piperidine synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. growingscience.com [growingscience.com]

- 12. Amide synthesis by acylation [organic-chemistry.org]

- 13. Amide Synthesis [fishersci.dk]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using 4-((4-chlorophenyl)sulfonyl)piperidine HCl in parallel synthesis

Application Note: Parallel Synthesis Strategies Using 4-((4-chlorophenyl)sulfonyl)piperidine HCl

Abstract

This guide details the operational protocols for utilizing 4-((4-chlorophenyl)sulfonyl)piperidine hydrochloride (CAS: 101768-64-3) as a core scaffold in high-throughput parallel synthesis. As a secondary amine with a metabolically stable sulfone linker and a lipophilic chlorophenyl tail, this building block is a "privileged structure" in medicinal chemistry, frequently appearing in GPCR modulators (e.g., 5-HT, Dopamine receptors) and ROR

Molecule Profile & Handling

| Property | Data |

| Chemical Name | 4-((4-chlorophenyl)sulfonyl)piperidine hydrochloride |

| Structure | Piperidine ring substituted at C4 with a 4-chlorophenylsulfonyl group.[1][2][3][4][5][6][7][8] |

| CAS Number | 101768-64-3 |

| Molecular Weight | 296.21 g/mol (Free Base: ~259.75) |

| Functionality | Secondary Amine (Nucleophile); Sulfone (Linker/H-bond Acceptor) |

| Solubility | Soluble in DMSO, DMF, MeOH. Limited solubility in DCM/EtOAc as HCl salt. |

| pKa (Calc) | ~10.8 (Piperidine NH) |

Critical Handling Note: The HCl Salt Factor

The hydrochloride salt stabilizes the secondary amine against oxidation but complicates automated liquid handling.

-

Challenge: Direct dissolution in non-polar solvents (DCM, Chloroform) often results in suspensions, leading to inconsistent dispensing.

-

Solution: Use an In-Situ Neutralization Stock method. Do not attempt to "free base" via extraction prior to synthesis unless absolutely necessary, as this adds a manual bottleneck.

Stock Solution Preparation Protocol

Objective: Create a homogenous, dispense-ready 0.2 M stock solution of the free amine in DMF.

-

Weighing: Weigh 592 mg of 4-((4-chlorophenyl)sulfonyl)piperidine HCl into a 20 mL scintillation vial.

-

Solvent Addition: Add 8.0 mL of anhydrous DMF. Vortex for 30 seconds. Note: The solid may not fully dissolve yet.

-

Neutralization: Add 1.05 mL of N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

-

Mechanism:[9]

.

-

-

Final Volume Adjustment: Add DMF to bring the total volume to 10.0 mL .

-

Clarification: Sonicate for 5 minutes. The solution should be clear and colorless.

-

QC Check: If a precipitate (DIPEA·HCl) forms, add 10% water or switch solvent system to NMP, though DMF usually solubilizes the salt complex at this concentration.

-

Module A: Amide Library Generation (HATU Method)

Context: This workflow assumes the piperidine scaffold is the constant (limiting reagent) and the carboxylic acids are the variable diversity elements (excess).

Workflow Logic

-

Activation: Carboxylic acids are activated with HATU.

-

Coupling: The piperidine scaffold is added.

-

Purification (Self-Validating): Since Acid is in excess, we use a Polymer-Supported (PS) Amine resin (e.g., PS-Trisamine) to scavenge unreacted acid and activated esters, leaving only the pure amide product.

Step-by-Step Protocol

-

Plate Setup: Use a 96-well deep-well polypropylene plate (2 mL volume).

-

Reagent Dispensing:

-

Diversity Acids: Dispense 150 µL of 0.2 M Carboxylic Acid stock (in DMF) to each well (30 µmol, 1.5 eq).

-

Activator: Add 150 µL of 0.2 M HATU stock (in DMF) (30 µmol, 1.5 eq).

-

Base: Add 30 µL of 1.0 M DIPEA (in DMF).

-

Incubation: Shake at 600 rpm for 10 minutes to form the O-At-active ester.

-

-

Scaffold Addition:

-

Add 100 µL of the 0.2 M Piperidine Stock (prepared in Sec. 3) (20 µmol, 1.0 eq).

-

-

Reaction: Seal plate and shake at room temperature for 16 hours.

-

Scavenging (Purification):

-

Add 150 mg of PS-Trisamine resin (loading ~4.0 mmol/g).

-

Purpose: Reacts with excess Acid, HATU, and active esters.

-

Add 500 µL DCM to swell the resin.

-

Shake for 6 hours.

-

-

Isolation:

-

Filter the reaction mixture into a pre-weighed receiving plate.

-

Wash resin with 2 x 200 µL DCM/MeOH (9:1).

-

Evaporate solvents (Genevac or SpeedVac).

-

Module B: Reductive Amination

Context: Reacting the piperidine with diverse aldehydes.

Protocol

-

Dispensing:

-

Aldehydes: 150 µL of 0.2 M Aldehyde stock in DCE (1,2-Dichloroethane) (30 µmol, 1.5 eq).

-

Scaffold: 100 µL of 0.2 M Piperidine Stock (neutralized) (20 µmol, 1.0 eq).

-

Acid Catalyst: 10 µL of Acetic Acid (glacial).

-

-

Imine Formation: Shake for 1 hour at RT.

-

Reduction:

-

Add 200 µL of 0.25 M STAB (Sodium Triacetoxyborohydride) suspension in DCE.

-

Shake for 16 hours.

-

-

Quench & Scavenge:

-

Add 100 mg PS-TsNHNH2 (Tosyl hydrazine resin).

-

Mechanism:[9] Reacts with excess aldehyde to form a hydrazone, removing it from solution.

-

Add 200 µL MeOH. Shake for 6 hours.

-

-

Isolation: Filter and evaporate.

Module C: Sulfonylation & Urea Formation

Reagents: Sulfonyl Chlorides (for sulfonamides) or Isocyanates (for ureas). Conditions: These electrophiles are highly reactive.

-

Setup: Cool the reaction plate to 0°C (on ice block) during addition to prevent bis-acylation or side reactions.

-

Addition:

-

Scaffold: 100 µL of 0.2 M Piperidine Stock.

-

Electrophile: 1.2 eq of Sulfonyl Chloride or Isocyanate in DCM.

-

Base: Ensure excess DIPEA is present (already in stock).

-

-

Scavenging:

-

Use PS-Trisamine to scavenge excess Sulfonyl Chlorides or Isocyanates.

-

Visualization of Workflows

Diagram 1: General Library Production Workflow

Caption: High-level operational flow for parallel synthesis using the piperidine HCl salt.

Diagram 2: Chemical Logic & Scavenging Mechanism

Caption: Chemical pathway for Amide Coupling showing the fate of reagents and purification logic.

Quality Control & Analytical Methods

For high-throughput validation, a generic LCMS method is required to verify the mass of the diverse library members.

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.05% TFA.

-

Mobile Phase B: Acetonitrile + 0.05% TFA.

-

Gradient: 5% B to 95% B over 1.5 minutes.

-

Detection: UV (254 nm) and MS (ESI+).

-

Expected MS Signal: Look for

. The chlorine atom will provide a distinct isotope pattern (

References

-

PubChem. "4-((4-chlorophenyl)sulfonyl)piperidine hydrochloride Compound Summary." National Center for Biotechnology Information. Accessed October 2023.[10] [Link]

-

Baxendale, I. R., et al. "A phase-switch purification approach for the expedient removal of tagged reagents and scavengers." Organic & Biomolecular Chemistry, 2005. [Link]

-

Dormer, P. G., et al. "An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation." Bioorganic & Medicinal Chemistry Letters, 2004.[11] [Link]

-

MacMillan, D. "Strategies in Organic Synthesis: Polymer-Supported Scavengers." University of Pittsburgh Application Guide. [Link]

Sources

- 1. 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)piperidine-1-Carboxylic Acid | C13H17ClN2O4S | CID 86580387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Chlorophenyl)piperidine | 26905-02-2 [chemicalbook.com]

- 3. 514195-39-2 CAS MSDS (1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. hepatochem.com [hepatochem.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Sensitivity Quantification of 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP) and Related Metabolites

Application Note & Protocol Guide [1]

Introduction & Scientific Context

4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) is a critical pharmacophore found in the metabolic pathway of the antipsychotic drug Haloperidol and the synthesis of opioids like loperamide.[1] While often overlooked, CPHP has gained significant attention in neurotoxicology due to its structural similarity to MPTP (a Parkinsonism-inducing neurotoxin) and its potential contribution to extrapyramidal side effects (EPS) in patients undergoing long-term antipsychotic therapy.[1]

This guide provides a definitive protocol for the quantification of CPHP in biological matrices (plasma/urine) and pharmaceutical formulations. Unlike generic "small molecule" protocols, this workflow addresses the specific challenges of CPHP analysis:

-

Polarity & Basicity: The secondary amine (pKa ~8.5–9.5) and tertiary hydroxyl group create strong interactions with silanols, leading to peak tailing.

-

Matrix Interference: Low molecular weight (MW 211.7) makes it susceptible to suppression by phospholipids in plasma.

-

Structural Isomers: Differentiation from 4-chlorophenylpiperazine (mCPP) and other metabolic analogs.[1]

Chemical Profile

| Property | Value | Implication for Analysis |

| Molecular Formula | C₁₁H₁₄ClNO | Monoisotopic Mass: ~211.08 Da |

| pKa (Piperidine N) | ~9.4 (Basic) | Requires acidic mobile phase for ESI+ or high pH for retention.[1] |

| LogP | ~1.8 - 2.2 | Moderately lipophilic; suitable for Reversed-Phase LC.[1] |

| Solubility | DMSO, Methanol | Poor water solubility as free base; soluble as HCl salt. |

Analytical Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition, emphasizing the Mixed-Mode Cation Exchange (MCX) strategy to ensure high purity extraction.

Caption: Workflow utilizing Mixed-Mode Cation Exchange (MCX) to isolate basic CPHP from neutral matrix components.

Protocol 1: Sample Preparation (MCX Solid Phase Extraction)

Rationale: Liquid-Liquid Extraction (LLE) with benzene or ether is outdated and hazardous.[1] We utilize Mixed-Mode Cation Exchange (MCX) cartridges.[1] Since CPHP is a base (amine), it will be positively charged at acidic pH. The MCX sorbent retains the analyte via both hydrophobic interactions (phenyl ring) and ionic interactions (amine), allowing rigorous washing of neutral and acidic interferences.

Materials:

-

SPE Cartridge: Oasis MCX or Strata-X-C (30 mg or 60 mg).[1]

-

Internal Standard (IS): Haloperidol-d4 or CPHP-d4 (if available).[1]

Step-by-Step Procedure:

-

Sample Pre-treatment:

-

Aliquot 200 µL of plasma/urine.

-

Add 20 µL of Internal Standard working solution.

-

Add 200 µL of 2% Phosphoric Acid (H₃PO₄) .

-

Why: Acidification ensures the piperidine nitrogen is fully protonated (NH₂⁺) to bind to the cation exchange sorbent.

-

-

Conditioning:

-

1 mL Methanol (wet the sorbent).

-

1 mL Water (equilibrate).

-

-

Loading:

-

Load the pre-treated sample at a slow flow rate (1 mL/min).

-

Critical: Do not let the cartridge dry out.

-

-

Washing (The Purification Step):

-

Wash 1: 1 mL 2% Formic Acid in Water . (Removes proteins and acidic compounds; CPHP remains bound ionically).

-

Wash 2: 1 mL 100% Methanol . (Removes neutral hydrophobic interferences like lipids; CPHP remains bound ionically).

-

-

Elution:

-

Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol .

-

Mechanism:[1] The high pH deprotonates the CPHP amine, breaking the ionic bond and releasing it into the organic solvent.

-

-

Reconstitution:

-

Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (90% Water / 10% ACN).

-

Protocol 2: LC-MS/MS Quantification[1]

Rationale: To achieve ng/mL sensitivity, Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode is required. We use an acidic mobile phase to facilitate Electrospray Ionization (ESI+).

Chromatographic Conditions

-

Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.8 µm).

-

Note: A "Base Deactivated" column is preferred to reduce peak tailing.

-

-

Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5% | Loading |

| 0.50 | 5% | Hold |

| 3.50 | 90% | Elution of CPHP |

| 4.50 | 90% | Wash |

| 4.60 | 5% | Re-equilibration |

| 6.00 | 5% | End |[1]

Mass Spectrometry Parameters (ESI+)

-

Ion Source: Electrospray Ionization (Positive Mode).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 350°C.

MRM Transitions: CPHP has a characteristic chlorine isotope pattern (³⁵Cl and ³⁷Cl). The primary transition usually involves the loss of water (dehydration of the tertiary alcohol) or ring cleavage.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| CPHP | 212.1 (³⁵Cl) | 194.1 | 20 | Quantifier (Loss of H₂O) |

| CPHP | 212.1 | 128.1 | 35 | Qualifier (Ring cleavage) |

| CPHP | 214.1 (³⁷Cl) | 196.1 | 20 | Isotope Confirmation |

| Haloperidol-d4 (IS) | 380.2 | 169.1 | 25 | Quantifier |

Note: The transition 212 -> 194 corresponds to the formation of the tetrahydropyridine species [M+H-H₂O]⁺.[1]

Protocol 3: HPLC-UV (High Concentration/QC)

For pharmaceutical quality control where sensitivity is less critical (µg/mL range), HPLC-UV is sufficient.[1]

-

Detector: Diode Array (DAD) or Variable Wavelength (VWD).

-

Wavelength: 220 nm (Strongest absorption for piperidine/chlorobenzene) or 254 nm.

-

Buffer: 20 mM Potassium Phosphate (pH 3.0).

-

Why pH 3.0? At low pH, silanols on the column are protonated (neutral), reducing secondary interactions with the basic CPHP amine, resulting in sharper peaks.

-

-

Mobile Phase: Phosphate Buffer (65%) : Acetonitrile (35%) Isocratic.

-

Retention Time: Expect CPHP to elute earlier than Haloperidol due to higher polarity (Hydroxyl group).

Validation & Troubleshooting

Validation Parameters (FDA Bioanalytical Guidelines)

-

Linearity: 1.0 ng/mL – 500 ng/mL (weighted 1/x² regression).

-

Recovery: Compare pre-extraction spike vs. post-extraction spike. MCX extraction typically yields >85% recovery.

-

Matrix Effect: Calculate Matrix Factor (MF). If suppression is observed (>15%), switch to a C18-PFP column or increase the wash strength in SPE.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Peak Tailing | Silanol interactions | Ensure Mobile Phase pH < 3.5 or use "End-capped" columns. Add 5mM Ammonium Formate. |

| Low Sensitivity | Ion Suppression | Improve SPE wash step (100% MeOH wash is critical). Check source cleanliness. |

| Carryover | Sticky basic residue | Use a needle wash of 50:25:25 ACN:MeOH:Isopropanol + 0.1% Formic Acid. |

| Ghost Peaks | Contaminated Mobile Phase | Use fresh ultrapure water; filter buffers through 0.2 µm filters. |

References

-

Park, J. Y., & Shin, J. G. (2016). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans.[1][4] Biomedical Chromatography.

-

Arinobu, T., et al. (2002). Comparison of SSI with APCI as an interface of HPLC-mass spectrometry for analysis of a drug and its metabolites. Journal of the American Society for Mass Spectrometry, 13(3), 204-208.

-

Fang, J., et al. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection.[1][5] Journal of Chromatography B, 682(2), 283-288.[1]

-

Yasuhiko, H., et al. (2006). Sensitive determination of CPHP in rat biological sample by HPLC with fluorescence detection.[6] Biomedical Chromatography, 20(9), 964-970.[1]

Sources

Application Notes and Protocols for the Pharmacological Screening of Novel Piperidine Derivatives

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a privileged scaffold in drug design.[2][3][4] The conformational flexibility of the piperidine ring and its ability to be functionalized at multiple positions allow it to bind effectively to a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4] This versatility makes the piperidine scaffold an incredibly attractive starting point for developing novel therapeutics for central nervous system (CNS) disorders, cancer, inflammation, and infectious diseases.[3][4][5][6]

This guide provides a comprehensive framework for the pharmacological evaluation of novel piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind a tiered screening cascade. The objective is to enable the efficient identification and characterization of promising lead compounds, from initial high-throughput screening to detailed safety and liability profiling.

Chapter 1: The Screening Cascade: A Strategy for Efficient Discovery

A tiered or cascaded approach is essential for cost-effective and efficient screening of a chemical library. This strategy uses a series of assays with increasing complexity and biological relevance to triage compounds, ensuring that only the most promising candidates advance. The initial phase employs high-throughput assays to quickly identify "hits," which are then subjected to more rigorous secondary and tertiary assays for confirmation, potency determination, and mechanism of action studies.

Figure 1: A tiered pharmacological screening cascade.

Chapter 2: Primary Screening for Hit Identification

The goal of primary screening is to rapidly test a large library of piperidine derivatives to identify compounds that interact with the biological target of interest.[7] These assays must be robust, reproducible, and scalable to a high-throughput format (e.g., 384- or 1536-well plates).[7][8]

Target-Based Screening: Enzyme Inhibition

Many piperidine derivatives are designed as enzyme inhibitors, targeting classes like cholinesterases (for Alzheimer's disease) or monoamine oxidases (for depression).[9][10][11] A fluorescent-based enzyme inhibition assay is a common HTS method.

Causality: The choice of a fluorescence-based assay is driven by its high sensitivity, wide dynamic range, and compatibility with automation, making it ideal for screening thousands of compounds efficiently.[8] The assay measures the formation of a fluorescent product, which is directly proportional to enzyme activity. A decrease in fluorescence in the presence of a test compound indicates potential inhibition.

Protocol 2.1: High-Throughput Fluorescence-Based Enzyme Inhibition Assay

-

Objective: To identify piperidine derivatives that inhibit a target enzyme.

-

Materials:

-

Target enzyme (e.g., Acetylcholinesterase, AChE).

-

Fluorogenic substrate (e.g., Amplex Red Acetylcholine Assay Kit).

-

Test compounds (piperidine derivatives) dissolved in 100% DMSO.

-

Positive control inhibitor (e.g., Donepezil for AChE).[9]

-

Assay buffer (e.g., Phosphate-buffered saline, pH 7.4).

-

Black, opaque 384-well microplates.

-

Automated liquid handler and plate reader with fluorescence detection.

-

-

Procedure:

-

Prepare a master plate of test compounds by diluting stock solutions in DMSO. Typically, a single high concentration (e.g., 10 µM) is used for primary screening.

-

Using a liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution from the master plate into the wells of the 384-well assay plate. Also include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

-

Add 10 µL of the target enzyme solution (pre-diluted in assay buffer to optimal concentration) to all wells.

-

Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a kinetic plate reader and measure the fluorescence signal (e.g., Ex/Em = 530/590 nm for Amplex Red) every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.

-

Normalize the data to the controls:

-

% Inhibition = 100 * (1 - (Ratecompound - Ratepositive control) / (Ratenegative control - Ratepositive control))

-

-

Compounds showing inhibition above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls) are considered "hits."

-

Phenotypic Screening: Cytotoxicity Assays

For compounds designed as anti-cancer agents, a primary screen often involves assessing their ability to kill or inhibit the proliferation of cancer cells.[6] The MTT assay is a widely used colorimetric method for this purpose.[12][13][14]

Causality: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][14] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product.[12] The amount of formazan is proportional to the number of living cells, providing a robust and quantifiable readout of a compound's cytotoxic effect.

Protocol 2.2: MTT Assay for General Cytotoxicity Screening

-

Objective: To identify piperidine derivatives that reduce the viability of a specific cell line.

-

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer).[13][14]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds and a positive control (e.g., Doxorubicin).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well clear tissue culture plates.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

-

Prepare serial dilutions of the piperidine derivatives in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include vehicle control (DMSO) wells.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

% Viability = 100 * (Absorbancecompound / Absorbancecontrol)

-

Compounds that reduce cell viability below a certain threshold are identified as hits. For dose-response experiments, the IC50 value (the concentration that inhibits 50% of cell growth) is calculated by fitting the data to a sigmoidal curve.[12][13]

-

Chapter 3: Secondary Screening: Hit Confirmation and Characterization

Hits from the primary screen must be confirmed and further characterized. This phase focuses on quantifying the potency of the compounds and confirming that they interact with the intended target.

Dose-Response Analysis

The first step is to confirm the activity of the hits in a dose-response format to determine their potency (IC50 for inhibitors, EC50 for activators). This involves repeating the primary assay with a range of compound concentrations, typically using a 10-point, 3-fold serial dilution.

Target Engagement: Radioligand Binding Assays

For receptor-targeted compounds (e.g., GPCRs or ion channels), it is crucial to confirm direct binding to the target protein. Radioligand binding assays are the gold standard for this purpose.[15]

Causality: This assay directly measures the interaction between a compound and its target. It uses a high-affinity radiolabeled ligand ([³H]- or [¹²⁵I]-labeled) that is known to bind to the target. A test compound that also binds to the target will compete with the radioligand, reducing the amount of radioactivity detected.[15][16] This provides direct evidence of target engagement and allows for the determination of the compound's binding affinity (Ki).

Protocol 3.1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a piperidine derivative for a target receptor.

-

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor (e.g., guinea pig brain homogenates for Sigma-1 receptors).[17]

-

Radioligand (e.g., -pentazocine for Sigma-1 receptors).[16]

-

Test compounds and a known unlabeled reference ligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Glass fiber filter mats and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, set up the assay in triplicate. Each reaction tube/well contains:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at its Kd value).

-

Varying concentrations of the test compound.

-

Control for non-specific binding (containing a high concentration of the unlabeled reference ligand).

-

Control for total binding (containing only radioligand and buffer).

-

-

Initiate the binding reaction by adding a specific amount of the membrane preparation (e.g., 100 µg of protein). The final volume is typically 200-500 µL.[16]

-

Incubate the plate for a defined period (e.g., 90 minutes at 37°C) to reach equilibrium.[17]

-

Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filter mats in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of bound radioactivity is plotted against the logarithm of the test compound concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

The IC50 is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chapter 4: Tertiary Screening and Safety Profiling

Promising lead candidates undergo further characterization to establish their mechanism of action (MOA), selectivity, and potential liabilities. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical to de-risk candidates and prevent late-stage failures.[18][19][20][21][22]

Selectivity Profiling: The hERG Assay

A crucial safety assay is the evaluation of a compound's potential to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[23]

Causality: Automated patch-clamp electrophysiology provides a direct functional measure of ion channel activity.[15][24] It allows for the precise measurement of the ionic currents flowing through the hERG channel in living cells. A reduction in this current in the presence of a test compound is a direct indication of channel blockade. This method is higher throughput than traditional manual patch-clamp, making it suitable for lead optimization.[24]

Figure 2: Workflow for hERG screening via automated patch-clamp.

Protocol 4.1: Automated Patch-Clamp hERG Assay

-

Objective: To determine the IC50 of a piperidine derivative for the hERG channel.

-

Materials:

-

Mammalian cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).

-

Automated patch-clamp system (e.g., Sophion Qube or Nanion SyncroPatch).[24]

-

Appropriate external and internal recording solutions.

-

Test compounds and a positive control (e.g., Cisapride).

-

-

Procedure:

-

Harvest cultured cells and prepare a single-cell suspension.

-

Load the cell suspension, recording solutions, and compound plate into the automated patch-clamp instrument.

-

The instrument automatically performs the following steps for each well in a 384-well plate:

-

Traps a single cell on a microfluidic chip.

-

Forms a high-resistance (gigaohm) seal.

-

Ruptures the cell membrane to achieve the whole-cell configuration.[25]

-

-

Apply a specific voltage-clamp protocol to elicit hERG tail currents and record a stable baseline.

-

Apply the test compound at increasing concentrations and record the resulting inhibition of the hERG current.

-

-

Data Analysis:

-

Measure the peak tail current amplitude at each compound concentration.

-

Plot the percentage of current inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value. A low micromolar or nanomolar IC50 is a significant red flag for potential cardiotoxicity.

-

Early ADME: Metabolic Stability Assay

Poor metabolic stability can lead to low bioavailability and short duration of action in vivo. An early assessment using liver microsomes is a standard industry practice.[18][21]

Causality: Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.[18] By incubating a compound with liver microsomes and a necessary cofactor (NADPH), one can simulate Phase I metabolism. The rate at which the parent compound disappears over time provides a quantitative measure of its intrinsic metabolic stability.

Table 1: Summary of Key In Vitro ADME/Tox Assays

| Assay Type | Purpose | Common Method | Endpoint Measured |

| Metabolic Stability | Predict in vivo clearance | Liver Microsome Assay | % Parent compound remaining over time |

| Permeability | Predict oral absorption | PAMPA, Caco-2 | Permeability coefficient (Papp) |

| Plasma Protein Binding | Determine free drug fraction | Rapid Equilibrium Dialysis | % Bound to plasma proteins |

| CYP450 Inhibition | Assess drug-drug interaction potential | Fluorometric or LC-MS/MS | IC50 for major CYP isozymes |

| Cytotoxicity | Assess general toxicity | MTT, LDH Release | IC50, Selectivity Index (SI) |

| Cardiotoxicity | Assess risk of arrhythmia | hERG Patch-Clamp | IC50 for hERG channel block |

Protocol 4.2: Liver Microsomal Stability Assay

-

Objective: To determine the in vitro metabolic stability of a piperidine derivative.

-

Materials:

-

Pooled human liver microsomes (HLM).

-

NADPH regenerating system (or NADPH stock).

-

Test compounds and controls (high and low clearance compounds, e.g., Verapamil and Warfarin).

-

Phosphate buffer (0.1 M, pH 7.4).

-

Acetonitrile with an internal standard for reaction quenching.

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution. Also, run a control reaction without NADPH for each compound.

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (ice-cold acetonitrile with internal standard) to stop the reaction.

-

Centrifuge the quenched samples to precipitate the protein.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural log of the percent remaining parent compound versus time.

-

The slope of the linear portion of the curve gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) = 0.693 / k.

-

Compounds are often categorized as having low, medium, or high clearance based on the calculated half-life.

-

Conclusion

The piperidine scaffold remains a highly valuable core for the design of novel therapeutics.[23][26] The successful discovery of new drug candidates from a library of piperidine derivatives depends on a systematic and logical screening strategy. By employing a cascade of assays—from high-throughput primary screens to detailed secondary and safety profiling—researchers can efficiently identify compounds with the desired biological activity and drug-like properties. The protocols and rationale presented in this guide provide a robust framework for this process, enabling data-driven decisions and accelerating the journey from hit identification to lead optimization.

References

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved February 11, 2026, from [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved February 11, 2026, from [Link]

-

Thieme E-Books & E-Journals. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved February 11, 2026, from [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved February 11, 2026, from [Link]

-

InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved February 11, 2026, from [Link]

-

Autech. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved February 11, 2026, from [Link]

-

Aldewachi, H., Al-Zidan, R. N., Conner, M. T., & Salman, M. M. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Bioengineering, 8(2), 30. Available at: [Link]

-

Agilent. (n.d.). ADME Assays. Retrieved February 11, 2026, from [Link]

-

MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

-

Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 116. Available at: [Link]

-

Mkhize, S.V.P. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

-

ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

-

Encyclopedia.pub. (2023). High-Throughput Screening for Neurodegenerative Diseases. Available at: [Link]

-

ResearchGate. (n.d.). General classification of high-throughput screening (HTS) assays. Retrieved February 11, 2026, from [Link]

-

DUT Open Scholar. (2015). Pharmacological screening of synthetic piperidine derivatives. Available at: [Link]

-

Gentile, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1109-1120. Available at: [Link]

-

MDPI. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. Available at: [Link]

-

ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. Available at: [Link]

-

Szałkowska, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(24), 15993. Available at: [Link]

-

RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

-

BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved February 11, 2026, from [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved February 11, 2026, from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules. Available at: [Link]

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved February 11, 2026, from [Link]

-

ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

-

Zhang, R., & Xie, X. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Available at: [Link]

-

Xu, J., et al. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. ASSAY and Drug Development Technologies, 2(5), 543-553. Available at: [Link]

-

Yadav, P., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4820. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. High-Throughput Screening for Neurodegenerative Diseases | Encyclopedia MDPI [encyclopedia.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. infinixbio.com [infinixbio.com]

- 22. agilent.com [agilent.com]

- 23. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 24. criver.com [criver.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. thieme-connect.com [thieme-connect.com]

Troubleshooting & Optimization

Optimizing reaction conditions for coupling sulfonyl chlorides with piperidines

Core Technical Overview

This guide addresses the nucleophilic substitution reaction between sulfonyl chlorides (

The protocols below prioritize moisture control and HCl scavenging to drive kinetics and prevent the formation of unreactive sulfonic acid byproducts.

Standard Operating Procedures (SOPs)

Method A: Anhydrous Coupling (Standard)

Best for: Valuable intermediates, moisture-sensitive sulfonyl chlorides, and small-scale optimization.

Reagents:

-

Sulfonyl Chloride (1.0 equiv)[1]

-

Piperidine (1.1 – 1.2 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

-

Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered substrates.

Protocol:

-

Setup: Flame-dry a round-bottom flask and cool under

atmosphere. -

Dissolution: Dissolve sulfonyl chloride in anhydrous DCM (

concentration). -

Base Addition: Add TEA (or DIPEA) followed by piperidine at

.-

Technical Note: Adding the amine at

mitigates exotherms which can accelerate side reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

-

Workup: Quench with

(to protonate excess piperidine/TEA and solubilize them in the aqueous layer). Extract with DCM.[1] Wash organic layer with brine, dry over

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Robust sulfonyl chlorides, large-scale scale-up, and "green" chemistry requirements.

Reagents:

-

Sulfonyl Chloride (1.0 equiv)[1]

-

Piperidine (1.1 equiv)

-

Base:

or -

Solvent: THF/Water or DCM/Water (1:1 ratio).

Protocol:

-

Dissolve piperidine in the organic solvent.

-

Add the aqueous carbonate solution.

-

Add sulfonyl chloride dropwise with vigorous stirring.

-

Critical: Vigorous stirring is essential to maximize the interfacial surface area for the reaction.

-

-

Stir at RT for 4–12 hours.

-

Separate layers. The product remains in the organic phase; salts and sulfonic acid byproducts partition to the aqueous phase.

Optimization Data & Chemical Compatibility

| Parameter | Recommendation | Technical Rationale |

| Solvent | DCM, THF, MeCN | Polar aprotic solvents stabilize the transition state. DCM is standard; THF is preferred if water solubility in workup is a concern. |

| Base | TEA, Pyridine, | Pyridine acts as both solvent and catalyst (via N-sulfonylpyridinium). Inorganic bases ( |

| Stoichiometry | 1:1.1 (R-SO2Cl : Amine) | Slight excess of piperidine ensures complete consumption of the electrophile. |

| Catalyst | DMAP (5-10 mol%) | Forms a highly reactive N-sulfonylpyridinium intermediate, accelerating reaction with hindered chlorides [1]. |

| Temperature | Heating is rarely needed for piperidine. Heat promotes hydrolysis of the sulfonyl chloride. |

Troubleshooting Hub (Q&A)

Issue: Low Yield / Unreacted Starting Material

Q: I see starting material (sulfonyl chloride) remaining after 24 hours. Should I heat the reaction? A: Proceed with caution. Sulfonyl chlorides are thermally unstable and prone to hydrolysis.

-

Diagnosis: If the chloride is unreacted, it may be hydrolyzed to sulfonic acid (which is often invisible on standard silica TLC or streaks at the baseline). Check LCMS for the sulfonic acid mass (

compared to chloride, often ionizing as -

Solution: Instead of heat, add 10 mol% DMAP . DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a "super-electrophile" intermediate that reacts rapidly with piperidine [2]. If heating is absolutely necessary, use mild heating (

) in anhydrous toluene or 1,2-dichloroethane.

Issue: Product Purity / "Sticky" Impurities

Q: My crude product contains excess piperidine that I can't remove by rotavap.

A: Piperidine has a high boiling point (

-

Solution: Use an acidic wash . Wash the organic reaction mixture with

or

Issue: Sulfonyl Chloride Hydrolysis

Q: My sulfonyl chloride "fumes" when opened and yields are inconsistent. A: This indicates hydrolysis to sulfonic acid and HCl gas.

-

Immediate Fix: Purify the sulfonyl chloride by washing a solution of it (in DCM) with cold water and rapid drying, or recrystallize if solid.

-

Process Change: If the reagent is highly unstable, generate it in situ from the corresponding thiol using oxidative chlorination (e.g., NCS/HCl or

gas) and react immediately with piperidine [4].

Visual Workflows

Diagram 1: Reaction Optimization Workflow

This flowchart guides the user through the logical steps of setting up and optimizing the coupling reaction.

Caption: Step-by-step decision matrix for selecting reaction conditions and optimizing conversion.

Diagram 2: Troubleshooting Decision Tree

A diagnostic tool for resolving common failure modes (Hydrolysis vs. Low Reactivity).

Caption: Diagnostic logic for identifying and correcting reaction failures based on crude analysis.

References

-

DMAP Catalysis Mechanism: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews.

-

Sulfonylation Optimization: Naoum, J. N., et al. (2017). "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support."[2][3] Beilstein Journal of Organic Chemistry.

-

Schotten-Baumann Conditions: White, T. D., et al. (2012). "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development.

-

In Situ Sulfonyl Chloride Gen: Wright, S. W., & Hallstrom, K. N. (2006). "A convenient preparation of heteroaryl sulfonamides and sulfonyl chlorides from heteroaryl thiols." The Journal of Organic Chemistry.

Sources

Technical Support Center: Recrystallization Techniques for Purifying Sulfonamide Compounds

Introduction

Welcome to the Technical Support Center for sulfonamide compound purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of sulfonamides. The unique physicochemical properties of sulfonamides, stemming from their polar sulfonamide and amino groups combined with a nonpolar benzene ring, often necessitate nuanced approaches to achieve high purity and optimal crystal form.

This document moves beyond standard protocols to address the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the complexities of sulfonamide crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing sulfonamides?

There is no single "best" solvent, as the ideal choice is highly dependent on the specific sulfonamide's structure. Due to their dual polarity, solvent mixtures are often most effective.[1] A good starting point for many sulfonamides, like sulfanilamide, is 95% ethanol.[2][3] The ethanol solvates the nonpolar benzene ring, while the water component solvates the polar amino and sulfonamide groups.[3] Alcohols such as ethanol and isopropanol, frequently mixed with water, are common choices.[1] The primary goal is to identify a solvent system where the sulfonamide is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2]

Q2: How do I choose between a single-solvent and a mixed-solvent system?

A single-solvent system is generally preferred for its simplicity. If you can find a solvent that provides a significant difference in solubility between hot and cold conditions, this is the most straightforward approach. However, for many sulfonamides, finding such a solvent is difficult. A mixed-solvent system (also known as an anti-solvent system) is employed when no single solvent has the ideal solubility characteristics.[4] In this technique, the sulfonamide is dissolved in a "good" solvent in which it is highly soluble, and then a miscible "bad" or "anti-solvent" in which it is poorly soluble is added to induce crystallization.[4][5]

Q3: Why is the final crystal form (polymorphism) of my sulfonamide important?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration for sulfonamides.[5][6] Different polymorphs of the same active pharmaceutical ingredient can exhibit different physical properties, including solubility, stability, and bioavailability, which can impact the drug's efficacy and shelf-life.[5][6] Controlling the crystallization process is crucial to consistently produce the desired polymorph.[5]

Q4: How can I confirm the purity of my recrystallized sulfonamide?

The purity of the recrystallized product can be assessed through several analytical techniques. A primary and accessible method is melting point determination; a pure compound will have a sharp and defined melting point range, whereas an impure sample will melt over a broader and depressed temperature range.[2][7] Spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR can confirm the chemical structure and the absence of impurities.[8]

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of sulfonamides in a question-and-answer format.

Problem 1: My sulfonamide is "oiling out" instead of forming crystals.

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][9] This typically happens under two conditions:

-